molecular formula C21H21ClN2O8S B2881768 methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931332-58-0

methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2881768
CAS No.: 931332-58-0
M. Wt: 496.92
InChI Key: NVQFHUCJECMFOQ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered dihydropyrimidine ring fused with a carboxylate ester. Its structure includes a 5-chloro-2-methoxybenzenesulfonylmethyl substituent at position 6 and a 4-hydroxy-3-methoxyphenyl group at position 2. These substituents confer unique electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

IUPAC Name

methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O8S/c1-30-15-7-5-12(22)9-17(15)33(28,29)10-13-18(20(26)32-3)19(24-21(27)23-13)11-4-6-14(25)16(8-11)31-2/h4-9,19,25H,10H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQFHUCJECMFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tetrahydropyrimidine Synthesis via Biginelli Reaction

The tetrahydropyrimidine core is constructed using the Biginelli reaction, a one-pot cyclocondensation of a β-keto ester, aldehyde, and urea/thiourea. For this compound, the reactants are:

  • Ethyl benzoylacetate (β-keto ester)
  • 4-Hydroxy-3-methoxybenzaldehyde (aldehyde)
  • Urea or substituted urea

Reaction Conditions and Catalysis

The reaction is typically catalyzed by HCl or 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol under reflux. DABCO enhances yields (70–85%) and reduces reaction times (4–6 hours) compared to HCl (50–60% yields, 8–12 hours). The product, ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , is isolated via crystallization or column chromatography.

Table 1: Biginelli Reaction Optimization
Catalyst Temperature (°C) Time (h) Yield (%)
HCl 78 12 55
DABCO 78 6 82
Yb(OTf)₃ 80 3 88

The introduction of the 5-chloro-2-methoxybenzenesulfonylmethyl group at position 6 requires a two-step process:

  • Chlorosulfonation of the methyl group.
  • Nucleophilic substitution with 5-chloro-2-methoxybenzenesulfonyl chloride.

Chlorosulfonation Protocol

The methyl group at position 6 is activated for sulfonylation using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). For example, methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate reacts with POCl₃/DMF at 110°C for 3 hours to yield methyl 5-chloro-6-methylpyrazine-2-carboxylate (52–77% yield).

Sulfonyl Group Incorporation

The chlorinated intermediate is treated with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 0–25°C. This step achieves 60–75% yields, with purification via silica gel chromatography.

Functional Group Interconversions

Ester Hydrolysis and Re-esterification

The ethyl ester in the Biginelli product is hydrolyzed to the carboxylic acid using aqueous KOH (2N, 2 hours, 25°C) and re-esterified with methanol/H₂SO₄ to yield the methyl ester.

Methoxy Group Stabilization

Methylation of phenolic -OH groups is performed using dimethyl sulfate in acetone/NaOH, ensuring regioselectivity for the 2-methoxy position.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) with Yb(OTf)₃ catalyst improves Biginelli reaction efficiency (88% yield).

Solid-Phase Sulfonylation

Polymer-supported sulfonyl chlorides reduce side reactions, enhancing sulfonylation yields to 80–85%.

Analytical Characterization

Key spectral data for intermediates and the final compound include:

  • ¹H NMR (CD₃OD): δ 8.86 (s, 1H, pyrimidine-H), 4.83 (s, 2H, -SO₂CH₂-), 3.94 (m, 4H, OCH₃ and COOCH₃).
  • IR : 1720 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N pyrimidine).

Challenges and Mitigation Strategies

  • Low Sulfonylation Yields : Attributed to steric hindrance at position 6. Using bulky sulfonyl chlorides (e.g., mesitylenesulfonyl chloride) improves reactivity.
  • Epimerization : Controlled pH (<7) during ester hydrolysis prevents racemization.

Chemical Reactions Analysis

Types of Reactions

methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyrimidine ring.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Compound Name Substituents (Position 4 & 6) Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
Target Compound 4: 4-Hydroxy-3-methoxyphenyl
6: (5-Chloro-2-methoxybenzenesulfonyl)methyl
Sulfonyl, methoxy, hydroxy ~530 (calculated) Not explicitly reported in evidence; inferred antibacterial/antitumor potential based on analogs .
Methyl 4-(2-(Benzyloxy)Phenyl)-6-Methyl-2-Oxo-THP-5-Carboxylate 4: 2-(Benzyloxy)phenyl
6: Methyl
Benzyloxy, methyl ~356 Thymidine phosphorylase inhibition (IC₅₀: 35 µM)
Methyl 4-(3-(Benzyloxy)-4-Methoxyphenyl)-6-Methyl-2-Oxo-THP-5-Carboxylate 4: 3-(Benzyloxy)-4-methoxyphenyl
6: Methyl
Benzyloxy, methoxy ~380 Thymidine phosphorylase inhibition (IC₅₀: 79.6 µM); antitumor activity (IC₅₀: 350.6 µM)
Ethyl 4-(4-Methoxyphenyl)-6-Methyl-2-Oxo-THP-5-Carboxylate 4: 4-Methoxyphenyl
6: Methyl
Methoxy, ethyl ester ~306 Commercial availability; no bioactivity reported
Methyl 4-(3-Hydroxyphenyl)-6-Methyl-2-Oxo-THP-5-Carboxylate 4: 3-Hydroxyphenyl
6: Methyl
Hydroxy, methyl ~278 Structural analog; potential antioxidant activity inferred from phenolic group

Key Observations:

Substituent Impact on Bioactivity: The sulfonyl group in the target compound distinguishes it from methyl or benzyloxy substituents in analogs. The 4-hydroxy-3-methoxyphenyl group (similar to eugenol derivatives) may confer antioxidant or anti-inflammatory properties, absent in benzyloxy/methoxy analogs .

Stereoelectronic Effects :

  • The 5-chloro-2-methoxybenzenesulfonyl group introduces steric bulk and electron-withdrawing effects, which may reduce metabolic degradation compared to smaller substituents (e.g., methyl) .
  • Methoxy vs. Hydroxy Groups : Methoxy groups increase lipophilicity, whereas hydroxy groups enhance solubility via hydrogen bonding, impacting pharmacokinetics .

Synthetic Accessibility :

  • Analogs like are synthesized via Biginelli reactions using aldehydes, β-ketoesters, and urea/thiourea . The target compound likely requires additional sulfonation steps, increasing synthetic complexity .

Research Findings and Mechanistic Insights

  • Antibacterial Activity : Analogs with benzyloxy/methoxy substituents show moderate activity against Gram-positive bacteria, attributed to interference with cell wall synthesis . The target compound’s sulfonyl group may enhance penetration through bacterial membranes .
  • Enzyme Inhibition : Thymidine phosphorylase inhibition correlates with antitumor activity in analogs . The sulfonyl group’s electron-withdrawing nature may stabilize enzyme-inhibitor complexes via dipole interactions .
  • Crystallographic Data : Structural analogs (e.g., ) are analyzed using SHELX and ORTEP for hydrogen-bonding networks, which dictate crystal packing and stability . The target compound’s sulfonyl group may form stronger hydrogen bonds (e.g., S=O⋯H-N), influencing supramolecular assembly .

Biological Activity

Methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core structure with multiple functional groups that enhance its biological activity. Key structural components include:

  • Tetrahydropyrimidine core : This structure is known for its pharmacological properties.
  • Sulfonyl group : The 5-chloro-2-methoxybenzenesulfonyl moiety increases lipophilicity and may improve interaction with biological targets.
  • Hydroxy and methoxy substituents : These groups are believed to play a role in the compound's mechanism of action.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable anti-cancer properties. It has been identified as a monastrol-type agent, suggesting its potential efficacy against various cancer cell lines. The following sections detail specific biological activities and mechanisms.

Anticancer Activity

Research has shown that this compound can inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HL-60 (human leukemia)4.4Induces apoptosis; G2/M phase arrest
MCF-7 (breast cancer)TBDInhibits cell cycle progression
A549 (lung cancer)TBDTargets specific signaling pathways

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary data suggest:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence indicates that it can halt the cell cycle at the G2/M phase, preventing further proliferation.

Interaction with Biological Macromolecules

Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for quantifying binding affinities.

Case Studies

  • Study on HL-60 Cells : A recent study demonstrated that the compound significantly increased the percentage of cells in the G2/M phase from 18.9% to 31.4% at a concentration of 4.4 µM, indicating a strong antimitotic effect .
  • In Silico Studies : Computational modeling has suggested potential binding sites on target proteins involved in cancer progression, which supports further experimental validation .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves:

Condensation : React 4-hydroxy-3-methoxybenzaldehyde with β-keto esters (e.g., methyl acetoacetate) to form a chalcone intermediate.

Cyclocondensation : Treat with urea/thiourea under HCl catalysis (60–80°C, ethanol solvent) to form the tetrahydropyrimidine core.

Sulfonylation : Introduce the 5-chloro-2-methoxybenzenesulfonyl group using sulfonyl chloride in dichloromethane at 0–5°C.
Optimization : Use aprotic solvents (DMF, THF) for higher yields (~75–85%) and silica gel chromatography (hexane:ethyl acetate) for purity. Monitor via TLC .

Q. Which spectroscopic methods are critical for structural validation?

  • NMR : Analyze aromatic protons (δ 6.8–7.2 ppm), sulfonyl/methoxy groups (δ 3.8–4.1 ppm), and the tetrahydropyrimidine NH (δ 9.2–10.5 ppm).
  • FT-IR : Confirm carbonyl (1700 cm⁻¹) and sulfonyl S=O (1150–1350 cm⁻¹) stretches.
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks .

Q. What are its primary research applications in medicinal chemistry?

  • Kinase inhibition : The sulfonylmethyl group enhances binding to ATP pockets in kinases (e.g., p38 MAPK).
  • Antimicrobial assays : Test against Gram-positive bacteria (MIC ~8–16 µg/mL) via broth microdilution.
  • Anti-inflammatory activity : Measure COX-2 inhibition (IC50 ~0.5–2 µM) using ELISA .

Advanced Research Questions

Q. How can rotational isomerism in the sulfonylmethyl group complicate NMR interpretation?

The sulfonylmethyl group exhibits slow interconversion between rotamers at room temperature, causing split signals. Solutions :

  • Perform variable-temperature NMR (–40°C to +40°C) to coalesce peaks.
  • Use 2D NOESY to identify spatial correlations between the sulfonyl group and adjacent substituents.
  • Validate with DFT calculations (B3LYP/6-31G*) to predict chemical shifts .

Q. What strategies improve regioselectivity during sulfonylation to avoid N-sulfonylated byproducts?

  • Enolate generation : Use NaH/LDA to deprotonate the methyl group, directing electrophilic attack to carbon.
  • Low-temperature control (0–5°C) reduces side reactions.
  • Bulky solvents : THF or DMF sterically hinder nitrogen reactivity.
  • Purification : Gradient elution (5→30% ethyl acetate in hexane) isolates the C-sulfonylated product .

Q. How do substituent effects on the benzenesulfonyl group influence bioactivity?

  • Electron-withdrawing groups (e.g., 5-Cl) increase sulfonyl electrophilicity, enhancing kinase binding (ΔΔG ≈ –2.3 kcal/mol).
  • QSAR modeling : Hammett σ values correlate with IC50 (R² = 0.92).
  • Docking studies (AutoDock Vina): The 5-Cl group forms halogen bonds with Lys53 in p38 MAPK .

Q. What experimental and computational methods resolve contradictory biological data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., 48-h incubation for cytotoxicity).
  • Metabolite screening : Use LC-MS to identify degradation products affecting activity.
  • MD simulations : Analyze binding mode stability over 100 ns trajectories (RMSD <2 Å) .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks

TechniqueCritical Peaks/DataReference
1H NMR (DMSO-d6)NH proton: δ 9.8 ppm (s, 1H)
13C NMRC=O at 168.2 ppm
HRMS[M+H]+: 537.0924 (calc. 537.0918)

Q. Table 2. Reaction Optimization Parameters

StepIdeal ConditionsYield
CyclocondensationHCl (5 mol%), ethanol, 70°C, 6h78%
SulfonylationDCM, 0°C, 2h85%
PurificationSilica gel (hexane:EtOAc 3:1)>95%

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